N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 878733-82-5
Cat. No.: VC6557379
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878733-82-5 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O2/c1-12-6-4-8-15(10-12)22-13(2)17(20-21-22)18(23)19-14-7-5-9-16(11-14)24-3/h4-11H,1-3H3,(H,19,23) |
| Standard InChI Key | XELMGLHYFHOFHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Introduction
Synthesis
Triazoles are commonly synthesized using the Huisgen cycloaddition, a reaction between an azide and an alkyne. This reaction is often catalyzed by copper or other metals to improve efficiency and selectivity.
Biological Activities of Triazoles
Triazoles exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Many triazoles have been shown to inhibit the growth of bacteria and fungi.
-
Antiviral Activity: Some triazoles have demonstrated potential as antiviral agents.
-
Anticancer Activity: Certain triazoles have been studied for their anticancer properties, though specific data on N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not available.
Data Table for Similar Triazole Compounds
Given the lack of specific data on N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, we can look at similar compounds for comparison:
Research Findings and Future Directions
While specific research findings on N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are not available, the compound's structure suggests potential biological activity similar to other triazoles. Future research could focus on synthesizing this compound and evaluating its biological properties, such as antimicrobial or anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume